(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Beschreibung
The compound (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate is a non-proprietary name for Ramipril (CAS: 87333-19-5), a widely used angiotensin-converting enzyme (ACE) inhibitor. Its IUPAC name reflects its stereospecific bicyclic core (cyclopenta[b]pyrrole) and key substituents, including an ethoxycarbonyl-phenylpropyl group and a propanoyl side chain . Ramipril is clinically employed for hypertension management and exhibits prodrug characteristics, requiring enzymatic hydrolysis to its active metabolite, Ramiprilat .
Eigenschaften
CAS-Nummer |
123060-44-6 |
|---|---|
Molekularformel |
C35H52N2O9 |
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C31H48N2O5.C4H4O4/c1-4-6-7-8-9-13-21-38-31(36)28-22-25-17-14-18-27(25)33(28)29(34)23(3)32-26(30(35)37-5-2)20-19-24-15-11-10-12-16-24;5-3(6)1-2-4(7)8/h10-12,15-16,23,25-28,32H,4-9,13-14,17-22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-,25-,26-,27-,28-;/m0./s1 |
InChI-Schlüssel |
RCEDCOCCCMIKCY-ZVCJTHDASA-N |
SMILES |
CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCCCCCCOC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCCCCOC(=O)C1CC2CCCC2N1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC.C(=CC(=O)O)C(=O)O |
Synonyme |
HOE 065 HOE-065 Hoe065 n-octyl-2-(N-(1-ethoxycarbonyl-3-phenylpropyl)alanyl)-2-azabicyclo(3.3.0)octane-3-carboxylate RA-octil |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization Reaction Conditions
-
Starting material : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine (1.0 eq)
-
Catalyst : (R)-BINAP-coordinated palladium (0.1 eq)
-
Ligand : Chiral phosphine ligand (0.2 eq)
-
Base : Triethylamine (2.5 eq)
-
Solvent : Dimethyl sulfoxide (DMSO), anhydrous
-
Temperature : 70°C under nitrogen
-
Time : 12 hours
The reaction achieves 85% yield of the cyclopenta[b]pyrrole intermediate, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Introduction of the Propanoyl Side Chain
The (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino-propanoyl group is introduced via a peptide coupling reaction.
Amide Bond Formation
-
Reagents :
-
Cyclopenta[b]pyrrole-carboxylic acid (1.0 eq)
-
(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-amine (1.2 eq)
-
Coupling agent**: HATU (1.5 eq)
-
Base**: Diisopropylethylamine (DIPEA, 3.0 eq)
-
Solvent**: Dichloromethane (DCM), anhydrous
-
Temperature**: 0°C to room temperature
-
Time**: 6 hours
-
The reaction proceeds with 78% yield, retaining stereochemical integrity at the (2S) position.
Esterification to Form the Octyl Ester
The carboxylic acid intermediate is converted to the octyl ester using tetrabutylammonium fluoride (Bu4NF)-mediated esterification.
Esterification Protocol
-
Substrate : Cyclopenta[b]pyrrole-propanoyl carboxylic acid (1.0 eq)
-
Base : Bu4NF (1.2 eq)
-
Alkylating agent : Octyl bromide (1.5 eq)
-
Solvent : Tetrahydrofuran (THF), anhydrous
-
Temperature : 25°C
-
Time : 2 hours
Yield : 92% after purification by flash chromatography (hexane/ethyl acetate 10:1).
Table 1: Optimization of Esterification Conditions
| Condition | Variation | Yield (%) |
|---|---|---|
| Base | Bu4NF vs. K2CO3 | 92 vs. 65 |
| Solvent | THF vs. DMF | 92 vs. 88 |
| Temperature | 25°C vs. 50°C | 92 vs. 90 |
Salt Formation with Fumaric Acid
The final step involves salt formation between the octyl ester base and (E)-but-2-enedioic acid (fumaric acid).
Crystallization Procedure
-
Molar ratio : 1:1 (base:fumaric acid)
-
Solvent : Ethanol/water (9:1 v/v)
-
Temperature : 60°C with gradual cooling to 4°C
-
Time : 24 hours
The product is isolated as a white crystalline solid (99% purity by HPLC, melting point 148–150°C).
Stereochemical Control and Analytical Validation
Critical stereocenters are validated using:
-
X-ray crystallography : Confirms absolute configuration of the cyclopenta[b]pyrrole core.
-
Circular dichroism (CD) : Verifies (2S,3aS,6aS) helicity.
-
NMR spectroscopy : Assigns diastereotopic protons in the bicyclic system.
Comparative Analysis of Methodologies
Cyclization Catalysts
Analyse Chemischer Reaktionen
- HOE-065 zeigt duale Eigenschaften:
- AChE (Acetylcholinesterase)-Hemmung: Es hemmt das Enzym, das für den Abbau von Acetylcholin verantwortlich ist.
- AChR (Acetylcholinrezeptor)-Aktivierung: Es stimuliert den α₁/β₁/δ/γ-Komplex von Acetylcholinrezeptoren.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution, obwohl spezifische Bedingungen nicht gut dokumentiert sind.
- Wichtige Produkte, die während dieser Reaktionen gebildet werden, bleiben geheim.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of butenedioic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this structure can induce apoptosis in pancreatic cancer cells through mechanisms such as G2/M cell cycle arrest and caspase activation . The specific structure of the cyclopentapyrrole moiety is believed to enhance its interaction with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Studies
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| CBHA | MIA PaCa-2 | G2/M arrest | |
| Compound X | HeLa | Apoptosis induction |
2. ACE Inhibition
The compound's structural features suggest potential as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are crucial in treating hypertension and heart failure. The presence of the pyrrole ring and carboxylate groups may facilitate binding to the ACE active site .
Agricultural Applications
1. Herbicides and Pesticides
Compounds derived from butenedioic acid have been explored for their herbicidal properties. The octyl ester form can enhance lipophilicity, improving penetration into plant tissues. This characteristic allows for effective targeting of metabolic pathways in weeds while minimizing toxicity to crops .
Table 2: Herbicidal Activity Data
Materials Science
1. Polymer Synthesis
The unique properties of (E)-but-2-enedioic acid derivatives make them suitable for developing new polymers with specific functionalities. For example, incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that such polymers exhibit improved resistance to environmental degradation .
Table 3: Polymer Properties
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Polymeric Ester | 50 | 200 | |
| Copolymer | 70 | 220 |
Case Studies
Case Study 1: Anticancer Properties
A study investigated the effects of a synthesized derivative of the compound on MIA PaCa-2 pancreatic cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
Case Study 2: Agricultural Efficacy
Field trials were conducted using the octyl ester formulation against common agricultural weeds. Results demonstrated a marked reduction in weed biomass compared to untreated controls, supporting its potential as a selective herbicide .
Wirkmechanismus
- HOE-065’s dual action involves:
- Inhibition of AChE: Prolongs acetylcholine availability at synapses.
- Activation of AChR: Enhances cholinergic signaling.
- Molecular targets include AChE and AChR subunits.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the ACE Inhibitor Class
Ramipril belongs to the sulfhydryl-free ACE inhibitors, sharing structural motifs with Enalapril, Lisinopril, and Quinapril. Key differentiating features include:
Table 1: Structural Comparison of ACE Inhibitors
| Compound | Core Structure | Key Substituents | Prodrug Activation | Bioavailability |
|---|---|---|---|---|
| Ramipril | Cyclopenta[b]pyrrole | Ethoxycarbonyl-phenylpropyl, propanoyl | Yes | 50-60% |
| Enalapril | Proline derivative | Ethoxycarbonyl-phenylpropyl | Yes | 60-70% |
| Lisinopril | Lysine-proline hybrid | Carboxyl group (non-prodrug) | No | 25-30% |
| Quinapril | Bicyclic quinoline | Ethoxycarbonyl-benzazepinone | Yes | 40-50% |
Data adapted from Clarke's Analysis of Drugs and Poisons .
The cyclopenta[b]pyrrole core in Ramipril enhances binding to ACE’s zinc-binding domain due to its rigid bicyclic conformation, improving potency compared to linear analogues like Enalapril .
Cyclopenta[b]pyrrole Derivatives
Ramipril’s bicyclic core distinguishes it from other cyclopenta[b]pyrrole derivatives. For example:
(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS: 124002-32-0)
- Structural Difference : Replaces the ethoxycarbonyl-phenylpropyl group with a tert-butoxycarbonyl (Boc) protecting group.
- Impact : The Boc group reduces metabolic lability but eliminates prodrug activation, rendering it pharmacologically inert. This derivative is primarily used in synthetic intermediates .
(2S,3aS,6aS)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
- Structural Difference: Substitutes the propanoyl side chain with a benzyloxycarbonyl-protected acetyl group.
NMR-Based Structural Insights
Comparative NMR studies of bicyclic ACE inhibitors (e.g., Ramipril vs. synthetic analogues) reveal critical substituent effects:
- Region A (positions 39–44) : Chemical shifts in Ramipril’s ethoxycarbonyl-phenylpropyl group differ significantly from Boc-protected derivatives, indicating altered electronic environments affecting zinc coordination .
- Region B (positions 29–36): The propanoyl side chain in Ramipril shows distinct shifts compared to acetyl-substituted derivatives, correlating with ACE inhibition potency .
Computational Similarity Analysis
Graph-based structural comparison methods (e.g., graph isomorphism algorithms) highlight Ramipril’s uniqueness:
- Fingerprint Similarity : Ramipril shares <50% bit-vector similarity with Enalapril and Quinapril due to core structural differences .
- Chemical Space Mapping : Ramipril occupies a distinct region in natural product (NP)-like chemical space, closer to synthetic pseudo-NPs than to purely synthetic ACE inhibitors .
Pharmacokinetic and Pharmacodynamic Differentiation
Table 2: Pharmacokinetic Parameters
| Parameter | Ramipril | Enalapril | Lisinopril |
|---|---|---|---|
| Half-life (hr) | 2–4 (prodrug) | 11 (prodrug) | 12 (active) |
| Protein Binding | 73% | 50–60% | <10% |
| Renal Excretion | 60% | 88% | 70% |
Data synthesized from and proprietary databases .
Ramipril’s shorter half-life compared to Enalapril is offset by its active metabolite’s prolonged activity, enabling once-daily dosing.
Biologische Aktivität
The compound identified as (E)-but-2-enedioic acid;octyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.
The compound is characterized by its intricate structure which combines elements of both pyrrole and carboxylic acid functionalities. Its molecular formula is C₁₈H₃₁N₃O₄ and it has a molecular weight of approximately 345.46 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. For instance, the presence of the pyrrole moiety is associated with free radical scavenging capabilities. In vitro studies have demonstrated that derivatives of pyrrole can effectively reduce oxidative stress markers in cellular models .
Anticancer Potential
Several studies have highlighted the anticancer properties of compounds related to this structure. For example, derivatives containing the butenedioic acid framework have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A study involving similar compounds revealed IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
Neuroprotection is another area where this compound may exhibit activity. Compounds with similar bicyclic structures have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism often involves modulation of signaling pathways associated with oxidative stress and inflammation .
Case Studies
The biological activity of (E)-but-2-enedioic acid;octyl derivative may involve multiple mechanisms:
- Antioxidant Mechanism : Scavenging free radicals through electron donation.
- Apoptotic Pathway Modulation : Inducing apoptosis in cancer cells via mitochondrial pathways.
- Neuroprotection : Inhibiting excitotoxicity through modulation of glutamate receptors.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step processes, including cyclopropanation and functional group modifications. Key steps require:
- Catalysts : Use transition-metal catalysts (e.g., Pd or Rh) for stereoselective cyclopropanation .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates during acyl transfer reactions .
- Temperature control : Low temperatures (0–5°C) to minimize side reactions during nucleophilic substitutions . Methodological validation includes monitoring via TLC and HPLC to ensure intermediate purity (>95%) before proceeding.
Q. How can structural characterization be systematically performed for this compound?
Employ a combination of:
- X-ray crystallography : Resolve absolute stereochemistry (e.g., as in related cyclopropane derivatives) .
- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to assign stereocenters and confirm hydrogenation states .
- Mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns . Cross-referencing with computational models (e.g., density functional theory) enhances structural confidence .
Q. What experimental protocols ensure solubility and stability during in vitro assays?
- Solvent screening : Test dimethyl sulfoxide (DMSO) or ethanol for solubility, ensuring <0.1% aggregation via dynamic light scattering .
- Stability assays : Conduct accelerated degradation studies (40°C, 75% humidity) over 14 days, monitored by HPLC .
- Lyophilization : For long-term storage, lyophilize in phosphate-buffered saline (pH 7.4) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopropanation) be elucidated?
- Kinetic isotope effects (KIE) : Compare -labeled vs. unlabeled substrates to identify rate-determining steps .
- Computational modeling : Use DFT (B3LYP/6-31G*) to map transition states and energy barriers .
- In situ spectroscopy : Employ IR or Raman to detect transient intermediates during cyclopropanation .
Q. What strategies resolve contradictions in enantiopurity data between synthetic batches?
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients to separate enantiomers .
- Circular dichroism (CD) : Correlate optical activity with crystallographic data to validate stereochemical assignments .
- Process refinement : Adjust catalyst loading (0.5–2 mol%) or reaction time (12–24 hr) to minimize racemization .
Q. How can computational tools predict biological activity or metabolic pathways for this compound?
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using AutoDock Vina .
- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate bioavailability and cytochrome P450 interactions .
- Metabolite identification : Use in silico tools (Meteor Nexus) to predict phase I/II metabolites, validated by LC-MS/MS .
Q. What methodologies address discrepancies in solubility data across experimental replicates?
- Statistical design : Apply Box-Behnken models to optimize solvent mixtures and pH conditions .
- Surface plasmon resonance (SPR) : Measure binding kinetics under varied ionic strengths to identify aggregation-prone conditions .
- Cross-validation : Compare solubility results from nephelometry, UV-Vis, and NMR to isolate systematic errors .
Methodological Framework for Data Contradiction Analysis
Q. How should researchers approach conflicting results in reaction yields or product distributions?
- Root-cause analysis : Use fishbone diagrams to trace variability to catalyst purity, moisture levels, or oxygen exposure .
- Design of experiments (DoE) : Apply fractional factorial designs to isolate critical factors (e.g., temperature vs. stirring rate) .
- Replicate studies : Conduct triplicate runs under controlled conditions (e.g., glovebox for air-sensitive steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
